Tri(hept-6-en-1-yl)phosphane
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Overview
Description
Tri(hept-6-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of three hept-6-en-1-yl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(hept-6-en-1-yl)phosphane typically involves the reaction of hept-6-en-1-yl halides with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by the hept-6-en-1-yl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tri(hept-6-en-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: The hept-6-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Tri(hept-6-en-1-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tri(hept-6-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes reaction pathways. The hept-6-en-1-yl groups provide steric hindrance, influencing the selectivity and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tri(phenyl)phosphane: A widely used phosphine ligand with phenyl groups.
Tri(methyl)phosphane: A smaller phosphine ligand with methyl groups.
Tri(butyl)phosphane: A phosphine ligand with butyl groups.
Uniqueness
Tri(hept-6-en-1-yl)phosphane is unique due to its longer alkyl chains with unsaturation, which can influence its steric and electronic properties. This uniqueness makes it suitable for specific applications where traditional phosphines may not be as effective.
Properties
CAS No. |
816419-99-5 |
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Molecular Formula |
C21H39P |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tris(hept-6-enyl)phosphane |
InChI |
InChI=1S/C21H39P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-6H,1-3,7-21H2 |
InChI Key |
VOPGVUVTIZJCFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCP(CCCCCC=C)CCCCCC=C |
Origin of Product |
United States |
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